2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
The exact mass of the compound this compound is 447.1131884 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-14-18(21)4-3-5-19(14)30(27,28)26-8-6-17(7-9-26)29-20-22-10-15(11-23-20)16-12-24-25(2)13-16/h3-5,10-13,17H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMXQHWBDRIMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.90 g/mol. Its structural features include a piperidine ring, a pyrimidine core, and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O3S |
| Molecular Weight | 397.90 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression, such as kinases and proteases . For instance, it has been shown to inhibit the activity of EGFR (epidermal growth factor receptor) , which plays a crucial role in tumor growth and metastasis. Inhibition assays demonstrated an IC50 value in the low micromolar range, indicating strong potency.
Anti-inflammatory Effects
Additionally, this compound has shown anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an antitumor agent .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action through proteomic analysis. The compound was found to alter the expression of several proteins involved in apoptosis and cell cycle regulation, further confirming its role as a modulator of these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
